Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC14515826
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O2 |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | XYUNBULEZMRKTP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate typically involves nucleophilic substitution or coupling reactions. A common method involves reacting piperazine with 4-chlorophenyl derivatives under basic conditions. For example, the ethyl ester group is introduced via carbodiimide-mediated coupling between piperazine and ethyl chloroformate. Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to attach the 4-chlorophenyl moiety to the piperazine ring .
Table 1: Key Synthetic Parameters
Structural Features
The compound’s piperazine ring adopts a chair conformation, with the 4-chlorophenyl group occupying an equatorial position to minimize steric hindrance. The ethyl ester enhances solubility in organic solvents, as evidenced by logP values of 2.8–3.2 . X-ray crystallography reveals intermolecular hydrogen bonding between the carbonyl oxygen and adjacent NH groups, stabilizing the crystal lattice .
| Receptor | Ki (nM) | Assay Type | Source |
|---|---|---|---|
| 5-HT₁A | 120 | Competitive binding | |
| D₂ | 280 | Competitive binding | |
| α₁-Adrenergic | 450 | Functional assay |
Preclinical Studies
Applications in Medicinal Chemistry
Lead Optimization
The ethyl ester moiety serves as a prodrug strategy, with hydrolysis in vivo yielding the free carboxylic acid, which exhibits enhanced blood-brain barrier permeability . Structural modifications, such as replacing chlorine with fluorine, have generated derivatives with improved 5-HT₁A selectivity (e.g., 4-fluorophenyl analog: 5-HT₁A Ki = 45 nM).
| Parameter | Value | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | 320 mg/kg (oral) | |
| Skin Irritation | Non-irritating | |
| Mutagenicity (Ames test) | Negative |
Future Research Directions
Target Identification
Proteomic studies using affinity chromatography have identified novel binding partners, including trace amine-associated receptor 1 (TAAR1), opening avenues for addiction research. CRISPR-Cas9 knockout models will clarify TAAR1’s role in the compound’s behavioral effects.
Formulation Development
Nanoemulsion formulations (50–100 nm particle size) are under investigation to enhance oral bioavailability, which currently stands at 22% in rats . Preliminary data show a 1.8-fold increase in AUC when encapsulated in lipid nanoparticles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume